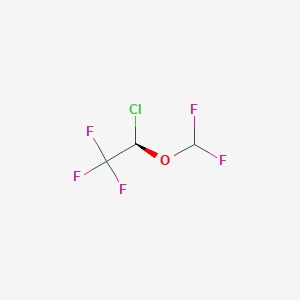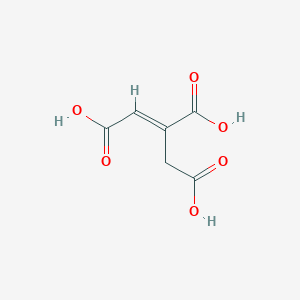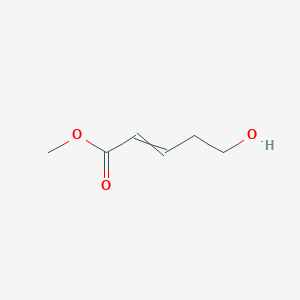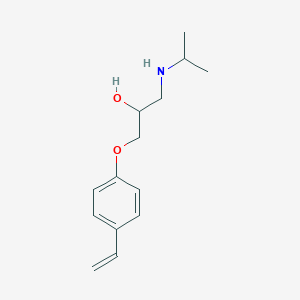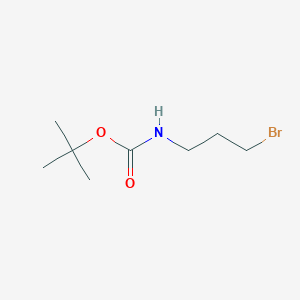
Ethyl 2-aminothiazole-5-carboxylate
概要
説明
Synthesis Analysis
The synthesis of Ethyl 2-aminothiazole-5-carboxylate involves various strategies, including modifications to its core structure to enhance its antimicrobial activities. For instance, its derivatives have been synthesized using readily available materials, and their structures were confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry (Desai, Bhatt, & Joshi, 2019). Another method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to produce α-bromo-α-formylacetate hemiacetal, which is then cyclized with thioureas to yield the compound in good yields (Zhao et al., 2001).
Molecular Structure Analysis
The molecular structure of Ethyl 2-aminothiazole-5-carboxylate is characterized by planar sheets connected by intermolecular hydrogen bonding. These interactions contribute to its stability and reactivity. For example, the crystal structure analysis shows planar sheets internally connected by hydrogen bonds running parallel to specific planes, with limited interactions between the sheets to dipole-dipole interactions (Kennedy et al., 2001).
Chemical Reactions and Properties
Ethyl 2-aminothiazole-5-carboxylate participates in various chemical reactions, forming the basis for synthesizing more complex molecules. Its reactions include cyclization processes and interactions leading to the formation of antimicrobial agents. For instance, its chemical modifications have shown antimicrobial activities against strains of bacteria and fungi (Desai, Bhatt, & Joshi, 2019).
Physical Properties Analysis
The compound's physical properties, such as solubility and melting point, are essential for its application in chemical syntheses. While specific studies on these properties are scarce, the structural analysis and reactivity suggest that its physical characteristics are conducive to various chemical reactions.
Chemical Properties Analysis
The chemical properties of Ethyl 2-aminothiazole-5-carboxylate, including its reactivity with different chemical agents and its behavior under various conditions, have been explored to understand its potential applications in organic synthesis. Its reactivity with secondary amines through Michael-like addition strategy is an example of its versatile chemical properties (Boy & Guernon, 2005).
科学的研究の応用
-
Anticancer Research
- Summary of Application : Ethyl 2-aminothiazole-5-carboxylate has been used in the development of anticancer drugs . Various 2-aminothiazole-based derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
- Methods of Application : The specific methods of application vary depending on the specific derivative and the type of cancer being targeted. Typically, these compounds are synthesized and then tested in vitro against various cancer cell lines .
- Results or Outcomes : The results have shown that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
-
Antioxidant Research
-
Antimicrobial Research
- Summary of Application : This compound has been used in antimicrobial research . It has shown potential against multi-drug resistant clinical isolates .
- Methods of Application : The synthesized molecules were screened for potential antimicrobial activity against various bacterial and fungal strains .
- Results or Outcomes : The synthesized compounds showed moderate to significant antibacterial and antifungal potential .
-
Anti-inflammatory Research
-
Antiviral Research
-
Antidiabetic Research
-
Ligands of Estrogen Receptors
-
Fungicides
-
Schistosomicidal and Anthelmintic Drugs
Safety And Hazards
将来の方向性
The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, such as Ethyl 2-aminothiazole-5-carboxylate, which could decrease drug resistance and reduce unpleasant side effects is more desirable .
特性
IUPAC Name |
ethyl 2-amino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZXERIGKZNEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310861 | |
| Record name | Ethyl 2-aminothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-aminothiazole-5-carboxylate | |
CAS RN |
32955-21-8 | |
| Record name | 32955-21-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-aminothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-thiazole-5-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



